2-Amino-N,2-dimethylpropanamide

説明

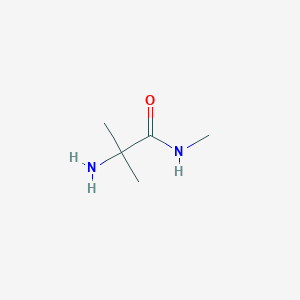

“2-Amino-N,2-dimethylpropanamide” is a chemical compound with the molecular formula C5H12N2O . It is also known by other names such as N1,2-dimethylalaninamide and n-methyl-2-amino-2-methylpropionamide .

Synthesis Analysis

A practical and scalable synthesis of 3-amino-2,2-dimethylpropanamide, a key intermediate of Aliskiren, has been described . The process optimization of dimethylation, ammonolysis, and hydrogenation steps and their scale-up challenges were discussed .Molecular Structure Analysis

The InChI code for “2-Amino-N,2-dimethylpropanamide” is 1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) . The molecular weight of the compound is 152.62 g/mol .Physical And Chemical Properties Analysis

The compound “2-Amino-N,2-dimethylpropanamide” has a molecular weight of 116.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 116.094963011 g/mol .科学的研究の応用

Synthesis and Ligand Formation

- N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been synthesized from 1-methyl-2-carboxaldehyde, serving as a synthon for reductive amination reactions with primary and secondary amines, leading to the formation of various ligands with different second coordination sphere functional groups. Protocols have been developed for synthesizing related imidazole synthons with functionalities like amino acids, Schiff bases, and other amides (Cheruzel et al., 2011).

Conformational Studies

- Studies on 2-acetylamino-2,N-dimethylpropanamide have shown its significance in understanding the conformational properties of α,α-disubstituted amino acids, which are crucial for designing structural mimics for proteins. Ab initio SCF calculations on low-energy conformations of this compound have been used to assess the reliability of empirical potentials in force-field methodologies (Alemán & Casanovas, 1994).

Catalytic Pyrolysis and Chemical Synthesis

- N,N-dimethylpropanamide (DMAA) has been synthesized through a catalytic pyrolysis process using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) and proton acid B as catalysts. The optimization of reaction conditions for maximizing DMAA yield has been extensively studied (Zhong-wei, 2008).

- Another study on DMAA synthesis in a microchannel reactor highlighted the significance of operation parameters like reaction temperature, current capacity, and catalyst dosage on the single-pass conversion ratio of DMDA, revealing the process's efficiency and potential applications in the fine chemical industry (Guangwen, 2009).

Reactions with Heterocumulenes

- Research involving N,N-dimethylformamide and N,N-dimethylpivalamide reacting with carbonyl chloride isocyanate in the presence of antimony pentachloride has led to the production of amino substituted 1-oxa-3-azabutatrienium hexachloroantimonates. These compounds, in turn, react with aldehydes, ketones, and tertiary carboxamides to yield amino substituted 2-azaallenium salts (Müller et al., 1985).

Dipeptidyl Peptidase IV Inhibitors

- The amino-ergolines SDZ 208-911 and SDZ 208-912 have shown neuroleptic-like properties and are being considered for their potential against symptoms of schizophrenia. Their mechanism of action seems to be related to their partial agonistic activity at dopamine D-2 receptors (Coward et al., 1990).

Extraction Studies

- Studies on the extraction properties of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) for elements like Neptunium and Plutonium have been conducted, revealing the compounds' potential for use in nuclear fuel reprocessing and waste management (Ban et al., 2016).

Hydrogel Formation

- The formation of hydrogels from crosslinked triblock copolymers like poly((2-dimethyl amino)ethyl methacrylate-co-2-hydroxyethyl methacrylate)-b-poly(N-isopropylacrylamide)-b-poly((2-dimethyl amino)ethyl methacrylate-co-2-hydroxyethyl methacrylate) has been reported. These hydrogels show temperature- and pH-sensitive behavior and have potential applications in biomedical areas (Xu et al., 2006).

特性

IUPAC Name |

2-amino-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZDWTXSXRFPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)